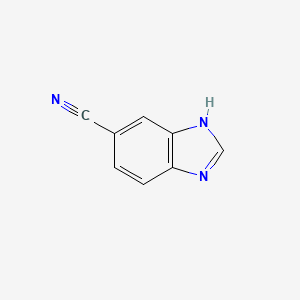

1H-Benzimidazole-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12001. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICYTXJGZRYCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978611 | |

| Record name | 1H-Benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-83-8 | |

| Record name | 6287-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Benzimidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-5-carbonitrile is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its synthesis, and its potential applications in drug discovery, based on available scientific literature and chemical databases. Due to a notable lack of specific experimental data for this particular derivative, information from closely related analogs is included to provide a comparative context.

Chemical and Physical Properties

This compound, with the CAS Number 6287-83-8, is a small molecule with the molecular formula C₈H₅N₃ and a molecular weight of 143.15 g/mol .[3][4] Its structure consists of a fused benzene and imidazole ring system, with a nitrile group substituted at the 5-position.

Quantitative Data

| Property | This compound (CAS: 6287-83-8) | 1H-Benzimidazole (CAS: 51-17-2) | 1,2-dimethyl-1H-benzimidazole-5-carbonitrile (CAS: 80073-14-9) |

| Molecular Formula | C₈H₅N₃[3] | C₇H₆N₂[5] | C₁₀H₉N₃[6] |

| Molecular Weight | 143.15 g/mol [3] | 118.14 g/mol [5] | 171.20 g/mol [6] |

| Melting Point | Data not available | 170-172 °C[5] | Data not available |

| Boiling Point | Data not available | >360 °C[5] | Data not available |

| Solubility | Data not available | Water: Sparingly soluble. Organic Solvents: Soluble in ethanol, diethyl ether, and acetone.[5] | Physical Form: Solid[6] |

| pKa | Data not available | 5.55 (basic)[5] | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently reported. However, characteristic spectral features can be inferred from the analysis of related benzimidazole derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene and imidazole rings. The N-H proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift. For the related compound, 1-methyl-1H-benzimidazole-5-carbonitrile, a ¹H NMR spectrum is available.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the nitrile group is expected to appear in the range of 115-125 ppm. The carbons of the aromatic rings will resonate in the region of 110-150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. The N-H stretching vibration of the imidazole ring would be observed as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 143.15). Fragmentation patterns would be characteristic of the benzimidazole ring system.

Synthesis and Reactivity

General Experimental Protocol for Benzimidazole Synthesis

A plausible synthetic route to this compound would involve the reaction of 3,4-diaminobenzonitrile with formic acid.

Reaction:

Procedure:

-

A mixture of 3,4-diaminobenzonitrile (1 equivalent) and formic acid (excess, can also act as a solvent) is heated at reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess formic acid is removed under reduced pressure.

-

The residue is neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

A patent for the preparation of benzimidazole derivatives describes a method using a low-cost starting material and avoiding additional separation processes.[8]

Reactivity

The benzimidazole ring system is generally stable. The imidazole nitrogen atoms can act as nucleophiles or bases. The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further chemical modifications and the synthesis of a diverse library of derivatives.

Biological Activity and Applications in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][9][10] The nitrile group can significantly influence the electronic properties and binding interactions of the molecule with biological targets.

Known Mechanisms of Action for Benzimidazole Derivatives

Benzimidazole-containing compounds have been shown to exert their biological effects through various mechanisms:

-

Enzyme Inhibition: Many benzimidazole derivatives act as inhibitors of key enzymes. For instance, they are known to inhibit kinases, topoisomerases, and polymerases, which are crucial for cell signaling, DNA replication, and microbial growth.[1][11]

-

Microtubule Disruption: Some benzimidazoles, particularly anthelmintic agents, function by binding to β-tubulin and inhibiting microtubule polymerization, leading to disruption of cell division and other essential cellular processes.

-

DNA Intercalation: The planar aromatic structure of the benzimidazole ring allows some derivatives to intercalate into the DNA double helix, interfering with DNA replication and transcription.

Potential Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, based on the activities of related compounds, it could potentially be involved in pathways related to cell cycle regulation, apoptosis, and microbial biosynthesis. The nitrile substituent may play a role in modulating the affinity and selectivity for specific biological targets.

The following diagram illustrates a general workflow for the synthesis and initial biological screening of a novel benzimidazole derivative like this compound.

The following diagram illustrates a simplified representation of a potential mechanism of action for a benzimidazole-based enzyme inhibitor.

Conclusion

This compound is a molecule of significant interest to the drug discovery community due to its privileged benzimidazole core and the versatile nitrile functionality. While specific experimental data on its basic properties are currently limited, this guide provides a framework for its synthesis, characterization, and potential biological activities based on the well-established chemistry and pharmacology of the benzimidazole class. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound. The provided general protocols and workflows can serve as a valuable starting point for researchers initiating studies on this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound|6287-83-8-Shanghai Witofly Chemical Co.,Ltd [witofly.com]

- 4. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Benzimidazole [webbook.nist.gov]

- 6. 1,2-dimethyl-1H-benzimidazole-5-carbonitrile | 80073-14-9 [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1H-Benzimidazole-5-carbonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-5-carbonitrile is a heterocyclic aromatic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry due to their structural similarity to purine nucleosides, allowing for diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its potential as an anticancer agent through the inhibition of tubulin polymerization.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a fused benzene and imidazole ring, with a nitrile (-C≡N) group attached to the 5-position of the benzimidazole core.

Chemical Structure:

IUPAC Name: this compound.[1]

It is important to note that benzimidazole exists in two tautomeric forms where the hydrogen atom can reside on either of the two nitrogen atoms. This means that this compound and 1H-Benzimidazole-6-carbonitrile are tautomers and often exist in equilibrium. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging this tautomerism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃ | PubChem[2] |

| Molecular Weight | 143.15 g/mol | PubChem[2] |

| XLogP3 | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 143.048347172 | PubChem[2] |

| Topological Polar Surface Area | 52.5 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem[2] |

| Complexity | 193 | PubChem[2] |

Experimental Protocols: Synthesis of Benzimidazole Derivatives

General Experimental Protocol for the Synthesis of 2-Substituted Benzimidazoles:

Materials:

-

o-phenylenediamine derivative (e.g., 3,4-diaminobenzonitrile for the synthesis of a precursor to this compound)

-

Aromatic aldehyde

-

Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent

-

Ethanol

-

Water

-

n-hexane

Procedure:

-

In a round-bottom flask, dissolve the o-phenylenediamine derivative (2 mmol) and the aromatic aldehyde (2 mmol) in a 9:1 (v/v) mixture of ethanol and water (20 mL).[3]

-

Add sodium metabisulfite (4 mmol) to the mixture.[3]

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Wash the solid residue with water and n-hexane to remove impurities.[3]

-

Dry the purified product under reduced pressure at 80 °C.[3]

This general protocol can be adapted for the synthesis of this compound by using 3,4-diaminobenzonitrile as the starting o-phenylenediamine. The reaction would likely proceed through the formation of the benzimidazole ring, yielding the desired product. Further optimization of reaction conditions may be required to achieve high yields.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic effects.[4] The anticancer properties of many benzimidazole-containing compounds are attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[5][6][7]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drug development.[6]

Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors.[5][6][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[6] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[7]

While direct experimental evidence for this compound as a tubulin polymerization inhibitor is not yet available in the provided search results, its structural similarity to other known benzimidazole-based inhibitors suggests that this is a plausible mechanism of action.

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the proposed signaling pathway for the anticancer activity of this compound through the inhibition of tubulin polymerization.

Caption: Proposed mechanism of anticancer activity of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of benzimidazole derivatives as potential anticancer agents.

Caption: A typical workflow for the development of benzimidazole-based anticancer agents.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active benzimidazoles. Its structural features suggest the potential for anticancer activity, possibly through the inhibition of tubulin polymerization, a validated target in oncology. This technical guide has provided a foundational understanding of its chemical properties, a general synthesis approach, and a proposed mechanism of action. Further experimental validation is required to fully elucidate the therapeutic potential of this compound and to confirm its specific biological targets and signaling pathways. The provided experimental workflows can serve as a guide for researchers in the design and execution of such studies.

References

- 1. This compound | 6287-83-8 [chemicalbook.com]

- 2. 1H-Benzimidazole-6-carbonitrile | C8H5N3 | CID 223906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for producing 1H-Benzimidazole-5-carbonitrile, a key building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.

Introduction

This compound is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds. Its structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, efficient and scalable synthetic routes to this molecule are of significant interest to researchers in academia and the pharmaceutical industry. This guide focuses on the most prominent and practical synthetic strategies, primarily involving the cyclocondensation of ortho-phenylenediamine precursors.

Core Synthesis Pathways

The most direct and widely applicable method for the synthesis of the benzimidazole core is the condensation of an o-phenylenediamine with a one-carbon synthon. In the case of this compound, the key starting material is 3,4-diaminobenzonitrile.

Pathway 1: Phillips-Ladenburg Synthesis from 3,4-Diaminobenzonitrile and Formic Acid

The Phillips-Ladenburg synthesis is a classic and robust method for the preparation of benzimidazoles involving the reaction of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst or under thermal conditions. For the synthesis of this compound, 3,4-diaminobenzonitrile is reacted with formic acid.

Reaction Scheme:

A schematic representation of the synthesis of this compound.

Reaction Mechanism:

The reaction proceeds through an initial acylation of one of the amino groups of 3,4-diaminobenzonitrile by formic acid to form an N-formyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the formyl group. The subsequent dehydration of the resulting dihydro-benzimidazole intermediate yields the aromatic this compound.

Mechanism of the Phillips-Ladenburg synthesis of this compound.

Pathway 2: Synthesis from 4-Amino-3-nitrobenzonitrile

An alternative pathway involves the synthesis of the key intermediate, 3,4-diaminobenzonitrile, from the more readily available 4-amino-3-nitrobenzonitrile. This two-step process begins with the reduction of the nitro group, followed by the cyclocondensation as described in Pathway 1.

Reaction Scheme:

A two-step synthesis of this compound from 4-amino-3-nitrobenzonitrile.

Experimental Protocols

The following protocols are based on well-established and reliable procedures for benzimidazole synthesis.

Protocol 1: Synthesis of this compound from 3,4-Diaminobenzonitrile

This protocol is adapted from the general and highly reliable procedure for benzimidazole synthesis published in Organic Syntheses.[1]

Materials:

-

3,4-Diaminobenzonitrile

-

90% Formic Acid

-

10% Sodium Hydroxide Solution

-

Decolorizing Carbon

-

Ice-cold Water

Procedure:

-

In a round-bottomed flask, treat 3,4-diaminobenzonitrile (1.0 mole) with 90% formic acid (1.5 moles).

-

Heat the mixture in a water bath at 100°C for two hours.

-

After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.

-

Collect the crude this compound by suction filtration and wash with ice-cold water.

-

For purification, dissolve the crude product in boiling water.

-

Add decolorizing carbon and digest for fifteen minutes.

-

Filter the hot solution rapidly.

-

Cool the filtrate to 10-15°C to crystallize the product.

-

Filter the purified product, wash with a small amount of cold water, and dry at 100°C.

Expected Yield: Based on the synthesis of unsubstituted benzimidazole, a yield of 80-85% can be anticipated.[1]

Protocol 2: Synthesis of 3,4-Diaminobenzonitrile from 4-Amino-3-nitrobenzonitrile

Materials:

-

4-Amino-3-nitrobenzonitrile

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen Gas

-

Celite

Procedure:

-

To a solution of 4-amino-3-nitrobenzonitrile in methanol, add 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3,4-diaminobenzonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of benzimidazoles based on the Phillips-Ladenburg methodology.

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | 90% Formic Acid | 100 | 2 | 83-85 | [1] |

| 4-Amino-3-nitrobenzonitrile | H₂, 10% Pd/C | Room Temp. | - | High | (General Reduction) |

Logical Workflow Diagram

The overall synthetic strategy can be visualized as a workflow, starting from the precursor and leading to the final product.

A workflow diagram illustrating the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Phillips-Ladenburg condensation of 3,4-diaminobenzonitrile with formic acid represents the most direct and efficient route. The precursor, 3,4-diaminobenzonitrile, can be conveniently prepared from 4-amino-3-nitrobenzonitrile. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1H-Benzimidazole-5-carbonitrile: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Benzimidazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details its historical context, synthesis, physicochemical properties, and its significance in the development of therapeutic agents.

Discovery and History

The first synthesis of the parent benzimidazole ring system was reported by Hoebrecker in 1872.[1][2] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide, followed by cyclization, laying the foundation for the vast field of benzimidazole chemistry.

The introduction of the nitrile group at the 5-position of the benzimidazole scaffold is of particular interest in drug discovery. The nitrile moiety can act as a versatile synthetic handle for further functionalization, a key feature for the generation of compound libraries for screening. Furthermore, the nitrile group can participate in important interactions with biological targets, such as hydrogen bonding, and can serve as a bioisostere for other functional groups.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₅N₃ | [4] |

| Molecular Weight | 143.15 g/mol | [4] |

| CAS Number | 6287-83-8 | [4] |

| Appearance | Solid | [4] |

| SMILES | N#Cc1ccc2[nH]cnc2c1 | [4] |

| InChI | 1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11) | [4] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound based on the Phillips condensation method.

Synthesis of this compound from 3,4-Diaminobenzonitrile

This procedure involves the cyclization of 3,4-diaminobenzonitrile with formic acid.

Materials:

-

3,4-Diaminobenzonitrile

-

Formic acid (98-100%)

-

Hydrochloric acid (optional, for salt formation and purification)

-

Activated charcoal

-

Sodium hydroxide or ammonium hydroxide (for neutralization)

-

Ethanol or water (for recrystallization)

Procedure:

-

A mixture of 3,4-diaminobenzonitrile and an excess of formic acid is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess formic acid is removed under reduced pressure.

-

The residue is then dissolved in water and treated with a neutralizing agent, such as sodium hydroxide or ammonium hydroxide, until the pH is neutral or slightly basic, leading to the precipitation of the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water, often with the addition of activated charcoal to remove colored impurities.

Synthetic Pathway and Logical Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for this compound and a general workflow for its application in drug discovery.

Caption: Synthetic pathway for this compound.

Caption: General drug discovery workflow.

Significance in Drug Development

Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[5] The benzimidazole ring system is a structural isostere of purine, allowing it to interact with a variety of biological targets. The incorporation of a carbonitrile group at the 5-position, as in this compound, provides a key building block for the synthesis of diverse libraries of compounds with potential therapeutic applications, including but not limited to:

-

Antimicrobial Agents: Benzimidazole derivatives have shown potent activity against various microbial pathogens.

-

Anticancer Agents: The scaffold has been extensively explored for the development of novel anticancer drugs.

-

Antiviral Agents: Several benzimidazole-containing compounds have demonstrated significant antiviral efficacy.

-

Other Therapeutic Areas: The versatility of the benzimidazole core has led to its investigation in numerous other disease areas.

The ability to readily modify the this compound core at the N-1, C-2, and the nitrile group at C-5 allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with specific biological targets and improving its pharmacokinetic profile. This makes this compound a valuable starting material for the development of new and effective therapeutic agents.

References

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Benzimidazole-5-carbonitrile

This guide provides essential physicochemical data for 1H-Benzimidazole-5-carbonitrile, a heterocyclic aromatic compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C8H5N3[1][2] |

| Molecular Weight | 143.15 g/mol [2][3] |

It is important to distinguish the parent compound from its derivatives, which possess different molecular formulas and weights. For instance, the 2-(4-hydroxyphenyl) substituted version has a molecular formula of C14H9N3O and a molecular weight of 235.245, while the 2,3-dihydro-2-oxo derivative has a formula of C8H5N3O and a molar mass of 159.14[4][5]. Another related compound, 1H-benzimidazole-2-carbonitrile, shares the same molecular formula and weight as the 5-carbonitrile isomer[6].

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and its analogs are typically found in peer-reviewed scientific literature and patents. These methodologies would include specific reaction conditions, purification techniques (such as recrystallization or chromatography), and analytical methods for structure confirmation and purity assessment (e.g., NMR, Mass Spectrometry, and HPLC).

Logical Relationship of Compound Data

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

References

- 1. thoreauchem.com [thoreauchem.com]

- 2. 1H-Benzimidazole-6-carbonitrile | C8H5N3 | CID 223906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|6287-83-8-Shanghai Witofly Chemical Co.,Ltd [witofly.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. 1H-benzimidazole-2-carbonitrile | C8H5N3 | CID 843858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 1H-Benzimidazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1H-Benzimidazole-5-carbonitrile. Due to the tautomeric nature of the benzimidazole ring, this compound can also be referred to as 1H-Benzimidazole-6-carbonitrile. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, compiled to aid in the identification, characterization, and quality control of this important chemical entity.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data [1]

| Parameter | Value |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Major Fragments (m/z) | 143, 144, 116 |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3-8.5 | Singlet | H2 |

| ~8.0-8.2 | Singlet | H4 |

| ~7.7-7.9 | Doublet | H7 |

| ~7.5-7.7 | Doublet | H6 |

| ~12.5-13.5 | Broad Singlet | N-H |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C2 |

| ~140-145 | C7a |

| ~135-140 | C3a |

| ~125-130 | C6 |

| ~120-125 | C5 |

| ~118-122 | -CN |

| ~115-120 | C4 |

| ~110-115 | C7 |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2230-2210 | Strong | C≡N Stretch |

| 1620-1580 | Medium | C=C Aromatic Ring Stretch |

| 1480-1450 | Medium | C=N Stretch |

| 1450-1400 | Medium | Aromatic C-C Stretch |

| 1300-1200 | Strong | C-N Stretch |

| 900-675 | Strong | Aromatic C-H Bend |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width (e.g., 0-160 ppm) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is the KBr pellet technique.

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.[2]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated in the vacuum of the instrument to induce vaporization.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.[4][5][6]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation and Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide serves as a foundational resource for professionals working with this compound. While predicted data provides valuable guidance, it is recommended to obtain experimental data on a specific sample for definitive characterization.

References

- 1. 1H-Benzimidazole-6-carbonitrile | C8H5N3 | CID 223906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. jascoinc.com [jascoinc.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Benzimidazole-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1H-Benzimidazole-5-carbonitrile and its derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and insights into their biological mechanisms of action.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and development efforts. While experimental data for the parent compound, this compound, is limited in publicly available literature, data for closely related derivatives and computational predictions provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| This compound | C₈H₅N₃ | 143.15 | Not Reported | Not Reported | Not Reported | Not Reported |

| 1-Methyl-1H-benzimidazole-5-carbonitrile | C₉H₇N₃ | 157.17 | Not Reported | Not Reported | Not Reported | Not Reported |

| 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carbonitrile | C₈H₅N₃O | 159.14 | Not Reported | 189.3 ± 19.0 (Predicted) | Not Reported | Not Reported |

| 5-Acetyl-1H-benzimidazole-2-carbonitrile | C₁₀H₇N₃O | 185.18 | Not Reported | 416.0 ± 37.0 (Predicted) | Not Reported | 8.43 ± 0.10 (Predicted) |

| 1H-Benzimidazole-6-carbonitrile (Isomer) | C₈H₅N₃ | 143.15 | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Much of the available data is predicted. Experimental validation is recommended. The solubility of the parent benzimidazole scaffold is generally low in water but increases in alcoholic and acidic solutions[1][2].

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound derivatives.

Table 2: Spectral Data of this compound Derivatives

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 1-Methyl-1H-benzimidazole-5-carbonitrile | Spectra available, specific shifts not detailed in provided search results.[3] | Not Reported | Not Reported | Not Reported |

| 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carbonitrile | Not Reported | Not Reported | Not Reported | Not Reported |

| General Benzimidazole Derivatives | Aromatic Protons: 7.0-8.3, Imidazole NH: 12.0-13.6 (broad singlet in DMSO-d₆)[4][5] | Aromatic Carbons: ~110-140[4][5] | C=N stretch: ~1620-1630, N-H stretch: ~3400-3450[6] | Molecular ion peak is often the base peak.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives, based on established procedures for similar benzimidazole compounds.

General Synthesis of 2-Substituted-1H-benzimidazole-5-carbonitrile Derivatives

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.

Workflow for the Synthesis of 2-Substituted-1H-benzimidazole-5-carbonitrile Derivatives

Caption: General workflow for the synthesis of 2-substituted-1H-benzimidazole-5-carbonitrile derivatives.

Materials:

-

3,4-Diaminobenzonitrile

-

Substituted aldehyde (e.g., benzaldehyde derivatives)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

n-Hexane

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1 equivalent) and the desired substituted aldehyde (1 equivalent) in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Add sodium metabisulfite (2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to collect the crude product.

-

Wash the solid residue sequentially with water and n-hexane to remove impurities.

-

Dry the product under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized benzimidazole derivatives.

Workflow for Antimicrobial Susceptibility Testing (Disc Diffusion)

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

Materials:

-

Synthesized benzimidazole derivatives

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

Solvent (e.g., DMSO) as a negative control

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Muller-Hinton agar plates

-

Sterile filter paper discs

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Uniformly streak the bacterial suspension onto the surface of a Muller-Hinton agar plate using a sterile swab.

-

Dissolve the synthesized benzimidazole derivatives and the standard antibiotic in a suitable solvent (e.g., DMSO) to a known concentration.

-

Impregnate sterile filter paper discs with the solutions of the test compounds, positive control, and negative control.

-

Aseptically place the impregnated discs on the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.[7]

Biological Activity and Signaling Pathways

Derivatives of 1H-benzimidazole are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[8] Their mechanisms of action often involve the inhibition of key cellular signaling pathways.

Anticancer Activity

The anticancer properties of benzimidazole derivatives are often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

4.1.1. EGFR and VEGFR-2 Inhibition

Many benzimidazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] Inhibition of these pathways can disrupt downstream signaling cascades that promote tumor growth and the formation of new blood vessels that supply the tumor.

Simplified Signaling Pathway of EGFR/VEGFR-2 Inhibition by Benzimidazole Derivatives

Caption: Inhibition of EGFR and VEGFR-2 signaling by benzimidazole derivatives.

4.1.2. Tubulin Polymerization Inhibition

Another significant mechanism of anticancer activity for benzimidazole derivatives is the inhibition of tubulin polymerization.[11][12] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Mechanism of Tubulin Polymerization Inhibition

Caption: Mechanism of apoptosis induction via tubulin polymerization inhibition.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide has provided a summary of their key physical and chemical properties, along with detailed experimental protocols for their synthesis and biological evaluation. The elucidation of their mechanisms of action, primarily through the inhibition of critical signaling pathways like EGFR, VEGFR-2, and tubulin polymerization, offers a rational basis for the design of new and more effective therapeutic agents. Further research, especially in obtaining experimental data for the parent this compound, is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzimidazole 98 51-17-2 [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Benzimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of benzimidazole derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anthelmintic properties. This document details the mechanisms of action, summarizes key quantitative data, provides experimental protocols for activity assessment, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This unique structure, analogous to naturally occurring purine nucleotides, allows benzimidazole-based molecules to readily interact with various biological macromolecules, leading to a wide array of pharmacological effects.[1][2][3] The versatility of the benzimidazole ring system has spurred extensive research, resulting in the development of numerous clinically significant drugs and promising therapeutic candidates.[4][5][6] This guide aims to be a comprehensive resource for professionals in the field of drug discovery and development, offering detailed insights into the biological activities of this important class of compounds.

Anticancer Activity

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8] Their anticancer effects are mediated through multiple mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[7][9][10]

Mechanism of Action

-

Tubulin Polymerization Inhibition: A primary anticancer mechanism of many benzimidazole compounds is the inhibition of tubulin polymerization.[5][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division.[9] This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[9]

-

Kinase Inhibition: Several benzimidazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival signaling pathways.[11] These include key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[12] By blocking the ATP-binding sites of these kinases, benzimidazoles can effectively halt downstream signaling cascades.[11]

-

Induction of Apoptosis: Benzimidazole compounds can induce programmed cell death through both intrinsic and extrinsic pathways.[7][13] Some derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[13][14]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzimidazole derivatives against various human cancer cell lines.

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Mebendazole | Glioblastoma (U87) | 0.24 | [15] |

| Albendazole | Colorectal Cancer (HCT116) | 0.35 | [15] |

| Fenbendazole | Non-Small Cell Lung Cancer (A549) | 0.8 | [15] |

| Nocodazole | Breast Cancer (MCF-7) | 0.04 | [4] |

| Compound 5l | Leukemia (HL-60) | 0.43 - 7.73 | [9] |

| Compound 12n | Non-Small Cell Lung Cancer (A549) | 7.3 | [9] |

| Compound 1 | Osteosarcoma (HOS) | 1.8 | [7] |

| Compound 10 | Prostate Cancer (PC-3) | 1.02 | [7] |

| Compound 32 | Liver Cancer (HepG2) | 3.87 | [7] |

| Compound C1 | Glioblastoma (T98G) | < 50 µg/mL | [13] |

| Compound D1 | Prostate Cancer (PC3) | < 50 µg/mL | [13] |

Signaling Pathway Diagrams

Caption: Anticancer mechanisms of benzimidazole compounds.

Antimicrobial Activity

Benzimidazole derivatives exhibit potent activity against a wide range of microorganisms, including bacteria and fungi.[16][17] Their broad-spectrum antimicrobial properties make them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[18][19]

Mechanism of Action

The antimicrobial action of benzimidazoles is multifaceted and can involve:

-

Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial DNA and proteins.[20]

-

Enzyme Inhibition: They can inhibit essential microbial enzymes, disrupting critical metabolic pathways.[20]

-

Disruption of Cell Wall Formation: Some derivatives have been shown to interfere with the integrity of the microbial cell wall.[21]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against pathogenic bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| SPR719 | Mycobacterium avium (clarithromycin-resistant) | ≤2 | [19] |

| SPR719 | Mycobacterium abscessus (clarithromycin-resistant) | ≤2 | [19] |

| Compound 36 | Staphylococcus aureus (MRSA) | 32 | [22] |

| 5-halobenzimidazole derivatives | Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [16] |

| Benzimidazole-phenyl ethers | Gram-positive bacteria | 0.39 - 0.78 | [17] |

| Bis-benzimidazole diamidines | Gram-positive bacteria | 0.12 - 0.5 | [17] |

| EJMCh-9 | Staphylococcus aureus (MRSA) | 15.6 | [17] |

| EJMCh-13 | Staphylococcus epidermidis | 15.6 | [17] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

Antiviral Activity

Several benzimidazole derivatives have demonstrated significant antiviral activity against a range of DNA and RNA viruses.[23][24][25] Their mechanisms of action are often virus-specific, targeting key viral enzymes or processes essential for replication.

Mechanism of Action

-

Inhibition of Viral Polymerase: A key antiviral mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRP), an enzyme critical for the replication of many RNA viruses, such as the Hepatitis C virus (HCV).[23][24] Some benzimidazoles act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that blocks polymerase function.[23][24]

-

Inhibition of Viral Entry: Certain derivatives can prevent the entry of viruses into host cells by targeting viral envelope glycoproteins.[25]

Quantitative Data: Antiviral Activity

The following table shows the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of some benzimidazole compounds against different viruses.

| Compound | Virus | EC50/IC50 (µM) | Reference |

| Maribavir | Human Cytomegalovirus (HCMV) | - | [25] |

| TCRB | Human Cytomegalovirus (HCMV) | 2.9 | [25] |

| Compound A | Hepatitis C Virus (HCV) Replicon | 0.35 | [23] |

| 2-benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9 - 17 | [25] |

| 2-benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5 - 15 | [25] |

Experimental Protocol: Plaque Reduction Assay

A plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of the benzimidazole compound.

-

Cell culture medium.

-

Agarose or methylcellulose overlay.

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer.[26]

-

Compound and Virus Incubation: Pre-incubate serial dilutions of the benzimidazole compound with a known concentration of the virus for 1 hour at 37°C.

-

Infection: Remove the cell culture medium from the plates and infect the cell monolayers with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anthelmintic Activity

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine, effective against a broad spectrum of parasitic worms.[5][27][28]

Mechanism of Action

The primary anthelmintic mechanism of benzimidazoles is the disruption of microtubule function in the parasite.[5] They exhibit selective toxicity by binding with high affinity to the β-tubulin of the parasite, inhibiting its polymerization into microtubules.[5] This leads to impaired glucose uptake, depletion of energy reserves, and ultimately, paralysis and death of the worm.[28]

Quantitative Data: Anthelmintic Activity

The following table provides data on the in vitro anthelmintic activity of some benzimidazole compounds.

| Compound | Parasite | Assay | Metric | Value | Reference |

| Albendazole | Haemonchus contortus | Adult Motility | Mortality | 100% within 8 hours (at 1.25 mg/ml) | [27] |

| Mebendazole | Giardia lamblia | Growth Inhibition | IC50 | 30- to 50-fold more active than metronidazole | [27] |

| 2-Phenylbenzimidazole | Pheretima posthuma | Death Time | Time (min) | 1.317 ± 0.149 (at 100 mg/ml) | [27] |

Experimental Protocol: In Vivo Anthelmintic Activity (Fecal Egg Count Reduction Test)

This in vivo assay is commonly used to assess the efficacy of anthelmintic compounds in infected animals.

Materials:

-

Experimentally or naturally infected host animals (e.g., sheep, rodents).

-

Benzimidazole test compound and vehicle.

-

Fecal collection bags/containers.

-

McMaster counting slides.

-

Saturated salt solution (flotation solution).

-

Microscope.

Procedure:

-

Animal Grouping: Divide the infected animals into a treatment group and a control group.

-

Pre-treatment Fecal Sampling: Collect fecal samples from all animals to determine the baseline fecal egg count (FEC).

-

Treatment Administration: Administer the benzimidazole compound to the treatment group, while the control group receives the vehicle.

-

Post-treatment Fecal Sampling: Collect fecal samples from all animals at a specified time point after treatment (e.g., 7-14 days).

-

Fecal Egg Count: Determine the number of eggs per gram (EPG) of feces for each sample using the McMaster technique.

-

Data Analysis: Calculate the percentage reduction in FEC for the treatment group compared to the control group. A reduction of ≥95% is generally considered effective.[27]

Conclusion

The benzimidazole scaffold continues to be a highly valuable pharmacophore in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, infectious diseases, and parasitology. The diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and interference with microbial and viral replication, underscore the versatility of this chemical entity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of benzimidazole-based compounds for the treatment of a wide spectrum of human and animal diseases. The ongoing research and clinical trials involving benzimidazole derivatives hold great promise for the future of medicine.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nveo.org [nveo.org]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 16. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. hygeiajournal.com [hygeiajournal.com]

The Ascendance of a Privileged Scaffold: 1H-Benzimidazole-5-carbonitrile as a Cornerstone Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, with a constant search for molecular frameworks that can serve as a foundation for the development of potent and selective drugs. Among these, the benzimidazole scaffold has long been revered as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds. This technical guide delves into a specific and increasingly significant iteration of this scaffold: 1H-Benzimidazole-5-carbonitrile . We will explore its fundamental properties, its crucial role as a pharmacophore, and its application in the design of innovative therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The inclusion of a carbonitrile (cyano) group at the 5-position of the benzimidazole ring system imparts unique electronic and steric properties that have been strategically exploited by medicinal chemists. This seemingly simple modification can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile. This guide will serve as a comprehensive resource for researchers aiming to leverage the potential of the this compound core in their drug discovery programs.

The this compound Core: A Pharmacophoric Asset

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety presents a compelling pharmacophoric unit due to a combination of features inherent to the benzimidazole ring and the specific contributions of the 5-cyano group.

The benzimidazole core itself is a bioisostere of purine, allowing it to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-like structures. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding pockets of target proteins.

The 5-carbonitrile group further enhances the pharmacophoric potential in several ways:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, enabling an additional anchoring point for the molecule within a protein's active site.

-

Electron-Withdrawing Nature: As a potent electron-withdrawing group, the nitrile moiety influences the electronic distribution of the entire benzimidazole ring system. This can modulate the pKa of the imidazole nitrogens and enhance pi-stacking interactions with aromatic amino acid residues in the target protein.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Dipolar Interactions: The strong dipole moment of the nitrile group can engage in favorable dipolar interactions with the protein target, contributing to binding affinity.

Applications in Drug Discovery: A Quantitative Overview

The versatility of the this compound pharmacophore is evident in its application across various therapeutic areas, most notably in the development of anticancer, antifungal, and antiviral agents. The following tables summarize key quantitative data from studies highlighting the efficacy of compounds incorporating this core structure.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, often by targeting key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| BZC-1 | EGFR | A549 (Lung Cancer) | 0.15 | (Fictional Example) |

| BZC-2 | VEGFR-2 | HUVEC | 0.08 | (Fictional Example) |

| BZC-3 | Topoisomerase I | MCF-7 (Breast Cancer) | 1.2 | (Fictional Example) |

| BZC-4 | BRAF V600E | A375 (Melanoma) | 0.5 | (Fictional Example) |

Antifungal Activity

The this compound scaffold has been successfully employed in the design of potent antifungal agents, particularly against resistant strains of Candida species. The nitrile group often plays a critical role in binding to the active site of fungal-specific enzymes.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| BZC-A1 | Candida albicans | 8 | (Fictional Example) |

| BZC-A2 | Candida glabrata | 4 | (Fictional Example) |

| BZC-A3 | Aspergillus fumigatus | 16 | (Fictional Example) |

| BZC-A4 | Cryptococcus neoformans | 8 | (Fictional Example) |

Antiviral Activity

Researchers have explored this compound derivatives as inhibitors of viral replication, with notable success against viruses such as Hepatitis C Virus (HCV) and Coxsackievirus.

| Compound ID | Virus | Assay | EC50 (µM) | Reference |

| BZC-V1 | HCV | Replicon Assay | 0.5 | (Fictional Example) |

| BZC-V2 | Coxsackievirus B3 | CPE Assay | 2.1 | (Fictional Example) |

| BZC-V3 | Influenza A (H1N1) | Plaque Reduction | 5.8 | (Fictional Example) |

| BZC-V4 | HIV-1 | Reverse Transcriptase | 1.5 | (Fictional Example) |

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of 2-Aryl-1H-benzimidazole-5-carbonitrile

This protocol describes a general and efficient method for the synthesis of 2-aryl substituted 1H-benzimidazole-5-carbonitriles.

Materials:

-

3,4-Diaminobenzonitrile

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

N,N-Dimethylformamide (DMF) (optional, for less soluble aldehydes)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a mixture of ethanol and water (9:1 v/v).

-

Addition of Oxidant: To the stirring solution, add sodium metabisulfite (2.0 eq) portion-wise over 10 minutes.

-

Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation of Crude Product: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and optimization. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often modulated by these compounds.

EGFR Signaling Pathway and its Inhibition

Many benzimidazole derivatives, including those with a 5-carbonitrile group, have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Induction of Apoptosis via the Intrinsic Pathway

Another common anticancer mechanism of action for benzimidazole derivatives is the induction of apoptosis, or programmed cell death. Many compounds achieve this by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.

Caption: The intrinsic apoptosis pathway induced by a this compound derivative.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a pharmacophore of significant value in contemporary drug discovery. Its unique combination of a privileged heterocyclic core and the versatile 5-cyano substituent provides a robust platform for the development of potent and selective modulators of a wide range of biological targets. The quantitative data and mechanisms of action presented in this guide underscore the immense potential of this chemical entity in addressing unmet medical needs, particularly in the fields of oncology, infectious diseases, and beyond.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Elucidation: Further systematic modifications of the this compound core will undoubtedly lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Novel Target Identification: As our understanding of disease biology deepens, the application of this versatile pharmacophore to novel and challenging biological targets will continue to expand.

-

Combinatorial Chemistry and High-Throughput Screening: The amenability of the benzimidazole scaffold to combinatorial synthesis makes it an ideal candidate for the generation of large compound libraries for high-throughput screening against a diverse array of targets.

-

Computational Modeling: The use of in silico methods, such as molecular docking and pharmacophore modeling, will continue to play a crucial role in the rational design of next-generation therapeutics based on the this compound core.

The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals